Fmoc-asp-OH--15N

Catalog No.
S1768416
CAS No.
287484-33-7
M.F
C19H17NO6
M. Wt
355,35 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-asp-OH--15N

CAS Number

287484-33-7

Product Name

Fmoc-asp-OH--15N

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)butanedioic acid

Molecular Formula

C19H17NO6

Molecular Weight

355,35 g/mole

InChI

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i20+1

InChI Key

KSDTXRUIZMTBNV-OICQNXLQSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O

Synonyms

287484-33-7;N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15Nacid;Fmoc-Asp-OH-15N;L-Aspartic-15Nacid,N-Fmocderivative;L-Aspartic-15Nacid,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-(9CI)

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC(=O)O)C(=O)O

Fmoc-aspartic acid with a nitrogen isotope, specifically Fmoc-asp-OH--15N, is a derivative of the amino acid aspartic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound features a stable nitrogen isotope, 15N^{15}N, which is useful in various biochemical and analytical applications. The linear formula for Fmoc-asp-OH--15N is HO₂CCH₂CH(^{15}NH-Fmoc)CO₂H, and it has a molecular weight of 356.33 g/mol .

The presence of the Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of peptides while minimizing side reactions. The incorporation of 15N^{15}N enables researchers to trace metabolic pathways and study protein dynamics using techniques such as nuclear magnetic resonance spectroscopy .

Peptide Synthesis with Isotopic Labeling:

  • Fmoc-Asp-OH-15N contains a nitrogen-15 (15N) isotope, a stable isotope of nitrogen. This isotope substitution allows researchers to track and monitor the incorporation of the Asparagine (Asp) amino acid residue within a peptide chain.
  • Techniques like nuclear magnetic resonance (NMR) spectroscopy can then be used to study the structure, dynamics, and interactions of the labeled peptide.

Protein-Protein Interaction Studies:

  • By incorporating Fmoc-Asp-OH-15N into specific positions of a protein, scientists can investigate protein-protein interactions using techniques like isotope-filtered NMR spectroscopy.
  • This approach allows researchers to differentiate signals arising from the labeled protein from those originating from the interacting partner, providing valuable insights into the binding interface and dynamics of the protein complex.

Protein Folding and Unfolding Studies:

  • Fmoc-Asp-OH-15N can be used to study protein folding and unfolding processes. By monitoring the changes in the 15N NMR signal of the labeled Asp residue as the protein folds or unfolds, researchers can gain information about the stability and dynamics of different regions of the protein.

Investigation of Enzyme Mechanisms:

  • In some cases, Fmoc-Asp-OH-15N can be used to study the mechanisms of enzymes that interact with Asparagine residues. By incorporating the labeled Asp residue into a substrate molecule, researchers can use techniques like kinetic isotope effect (KIE) measurements to gain insights into the stepwise chemical reactions catalyzed by the enzyme.
Typical of amino acids and peptide synthesis:

  • Fmoc Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for the subsequent coupling reactions to form peptides.
  • Peptide Bond Formation: This compound can react with other amino acids or peptide derivatives to form peptide bonds through standard coupling reagents like carbodiimides.
  • Side Reactions: Under certain conditions, Fmoc-asp-OH--15N may undergo side reactions such as aspartimide formation, especially in strong basic environments. To mitigate this, protective strategies or scavengers may be employed .

Aspartic acid plays a crucial role in various biological processes, including neurotransmission and metabolism. The 15N^{15}N label in Fmoc-asp-OH--15N allows for detailed studies of nitrogen metabolism and protein turnover in living organisms. Research has shown that aspartic acid and its derivatives can influence cellular signaling pathways and are involved in the biosynthesis of neurotransmitters .

The synthesis of Fmoc-asp-OH--15N typically involves several steps:

  • Protection of Aspartic Acid: Aspartic acid is first protected with the Fmoc group using Fmoc chloride in the presence of a base.
  • Incorporation of Nitrogen Isotope: The 15N^{15}N isotope is introduced during the synthesis process, often at the amine position, ensuring that the resulting compound retains the isotopic label.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography to ensure high purity for subsequent applications .

Fmoc-asp-OH--15N is widely used in:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis due to its stability and ease of deprotection.
  • Isotope Labeling Studies: The 15N^{15}N label facilitates studies involving nitrogen metabolism and protein dynamics through NMR spectroscopy.
  • Biochemical Research: It is utilized in research to investigate metabolic pathways and protein interactions .

Studies involving Fmoc-asp-OH--15N often focus on its interactions with other biomolecules, particularly proteins. The isotopic labeling allows researchers to track how aspartic acid residues participate in enzyme catalysis or protein folding. Advanced techniques such as mass spectrometry and NMR spectroscopy are employed to analyze these interactions, providing insights into structural biology and enzymatic mechanisms .

Several compounds share structural similarities with Fmoc-asp-OH--15N, including:

Compound NameStructure/FunctionUnique Features
Fmoc-aspartic acidStandard building block for peptidesLacks nitrogen isotope; used widely in SPPS
Fmoc-glutamic acidSimilar structure; one additional carbonUsed for synthesizing peptides with glutamic acid
Fmoc-alanineSimple amino acid derivativeLess complex; primarily used for basic peptides
Fmoc-cysteineContains a thiol groupUnique for forming disulfide bonds

The uniqueness of Fmoc-asp-OH--15N lies in its isotopic labeling, which allows for specific applications in metabolic studies that other derivatives do not offer .

Chemical Identity and Nomenclature

Fmoc-Asp-OH-15N (CAS 287484-33-7) is a 15N-enriched aspartic acid derivative with the following attributes:

PropertyValueSource
Molecular FormulaC₁₉H₁₇¹⁵N O₆
Molecular Weight356.33 g/mol
Isotopic Purity98% ¹⁵N
Melting Point190°C (lit.)
Optical Rotation-31.5° (c=1 in DMF)

Synonyms include N-(9-fluorenylmethoxycarbonyl)-L-aspartic-¹⁵N acid and L-Aspartic-¹⁵N acid, N-Fmoc derivative. The ¹⁵N label is incorporated into the amino group, enabling isotopic discrimination in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.

Isotopic Labeling Strategies: Rationale for ¹⁵N Incorporation

The ¹⁵N label serves multiple purposes:

  • Metabolic Tracing: Tracks nitrogen incorporation in proteins during biosynthesis, enabling studies of protein turnover and nitrogen metabolism.
  • NMR Spectroscopy: Enhances signal resolution in ¹⁵N-edited experiments, critical for analyzing peptide/protein interactions and structural dynamics.
  • Mass Spectrometry (MS): Introduces a predictable mass shift (M+1), facilitating precise identification of labeled peptides in complex mixtures.

Comparison with Non-Labeled Fmoc-Asp-OH

FeatureFmoc-Asp-OH-15NFmoc-Asp-OH
Mass Shift+1 Da (¹⁵N)No shift
Analytical UtilityIsotopic tracing, NMR/MS sensitivityStandard SPPS, no isotopic advantage
ApplicationsProteomics, metabolic studiesGeneral peptide synthesis

Role of Fmoc Protection in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group provides orthogonal protection, enabling sequential peptide assembly with minimal side reactions. Key advantages include:

  • Mild Deprotection: Cleavage under basic conditions (e.g., piperidine) without affecting acid-labile groups.
  • Efficiency: Compatible with automated SPPS, allowing rapid synthesis of complex peptides.
  • Solubility: Enhances solubility in organic solvents, critical for coupling reactions.

Mechanism of Fmoc DeprotectionThe Fmoc group is removed via β-elimination under basic conditions, regenerating the free α-amino group for subsequent coupling.

Enzymatic Synthesis Pathways

The production of nitrogen-15-labeled aspartic acid relies predominantly on enzymatic transamination reactions utilizing glutamate dehydrogenase and branched-chain amino acid aminotransferase systems [12]. These coupled enzymatic processes generate catalytic amounts of nitrogen-15-labeled glutamate using ammonium-15 sulfate, alpha-ketoglutarate, and glutamate dehydrogenase as the primary enzymatic catalyst [12]. The labeled glutamate subsequently serves as an amine donor to oxaloacetate through aspartate aminotransferase, facilitating the direct incorporation of nitrogen-15 into the amino position of aspartic acid [11] [13].

Research has demonstrated that three primary metabolic pathways govern aspartate nitrogen disposition in biological systems: transamination with 2-oxoglutarate to form nitrogen-15-glutamate, condensation with inosine monophosphate in the purine nucleotide cycle, and condensation with citrulline to form argininosuccinate [13]. The transamination pathway represents the predominant route for nitrogen incorporation, with the nitrogen subsequently being transferred to glutamine, alanine, serine, and ornithine through secondary metabolic processes [13].

Biosynthetic studies utilizing nitrogen-15-aspartate have revealed that the predominant route of glutamate nitrogen disposal occurs through the aspartate aminotransferase reaction in synaptosomal systems [11]. This pathway generates 2-oxoglutarate, which serves as the metabolic fuel for adenosine triphosphate production, demonstrating the central role of aspartate in nitrogen metabolism [11]. The incorporation of nitrogen-15 occurs predominantly in aspartate pools, with subsequent distribution to gamma-aminobutyrate at much lower concentrations [11].

Chemical Synthesis Methods

Chemical synthesis approaches for nitrogen-15-labeled aspartic acid involve direct incorporation of nitrogen-15 sources during amino acid construction [12]. The most effective method utilizes a coupled glutamate dehydrogenase-branched-chain amino acid aminotransferase system, where gram quantities of nitrogen-15-enriched amino acids can be synthesized with yields ranging from 70-80 percent [12]. This system requires catalytic regeneration of reduced nicotinamide adenine dinucleotide phosphate using glucose dehydrogenase to drive the reaction to completion [12].

The aminotransferase-catalyzed process enables exchange of the alpha-hydrogen when carried out in deuterium oxide, resulting in dual-labeled amino acids containing both nitrogen-15 and deuterium isotopes [12]. Deuteration can be extended to the beta position through pre-exchange of alpha-keto acids in basic deuterium oxide solutions [12]. This methodology provides access to positionally labeled aspartic acid derivatives with specific isotopic enrichment patterns.

Studies on metabolic incorporation demonstrate that nitrogen-15-labeled amino acids enable direct characterization of nitrogen metabolism in complex biological systems through nuclear magnetic resonance spectroscopy [31]. The incorporation of nitrogen-15 amino acids results in new mass isotopomer distributions in proteins, which can be approximated by the concatenation of two binomial distributions representing carbon-13 and nitrogen-15 isotopes [7]. The fractional protein synthesis rate can be determined from the relative intensities of labeled and unlabeled spectral components [7].

Synthesis MethodYield (%)Isotopic Purity (%)Reaction TimeTemperature (°C)
Enzymatic Transamination70-8098+2-4 hours37
Chemical Synthesis65-7595-986-12 hours25-60
Biosynthetic Incorporation60-7098+24-72 hours37

Fluorenylmethoxycarbonyl Protection Protocols: Optimization of Reaction Conditions

Reaction Parameter Optimization

The introduction of the fluorenylmethoxycarbonyl protecting group requires careful optimization of reaction conditions to ensure complete protection while minimizing side reactions [18] [19]. The protection reaction typically employs 9-fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate as the protecting reagent under basic conditions using sodium bicarbonate or sodium carbonate [18] [19]. Optimal conditions utilize water-ethanol mixtures in a 3:1 ratio at 60°C for specific time periods determined by thin-layer chromatography monitoring [17].

Temperature control represents a critical parameter in fluorenylmethoxycarbonyl protection reactions [17] [19]. Reactions conducted at elevated temperatures between 50-70°C demonstrate enhanced reaction rates while maintaining selectivity for primary amino groups over secondary amines [17]. The reaction mixture requires stirring for 1-2 hours at the designated temperature, followed by acidification with 1 molar hydrochloric acid to precipitate the protected amino acid product [17].

Solvent selection significantly influences the efficiency of fluorenylmethoxycarbonyl protection reactions [19]. Aqueous-organic solvent systems provide optimal conditions for amino acid protection, with dichloromethane-water biphasic systems offering advantages for large-scale preparations [19]. The fluorenylmethoxycarbonyl protecting group demonstrates exceptional stability under acidic conditions but exhibits high sensitivity to alkaline environments, particularly secondary amines such as piperidine [19].

Reaction Monitoring and Control

Monitoring of fluorenylmethoxycarbonyl protection reactions utilizes ultraviolet spectroscopy to track the formation of the fluorenyl chromophore [18]. The fluorenyl group exhibits strong ultraviolet absorption characteristics that enable real-time monitoring of reaction progress through spectroscopic analysis [18] [19]. This property facilitates automated peptide synthesis applications where fluorenylmethoxycarbonyl removal can be monitored continuously [19].

Reaction completion is typically assessed through high-performance liquid chromatography analysis of derivatized products [17]. The protected amino acid products demonstrate distinct retention times compared to starting materials, enabling quantitative assessment of protection efficiency [17]. Mass spectrometric analysis provides additional confirmation of successful protection through molecular ion detection and fragmentation pattern analysis [17].

Side reaction prevention requires careful control of reaction stoichiometry and pH conditions [21]. The use of excess protecting reagent ensures complete amino acid conversion while preventing intermolecular reactions that can lead to dipeptide formation [21]. pH buffering using sodium bicarbonate maintains optimal reaction conditions while preventing base-catalyzed side reactions [21].

Scale-Up Considerations

Large-scale fluorenylmethoxycarbonyl protection requires modifications to standard laboratory procedures to ensure consistent product quality [19]. Reaction vessels must provide adequate mixing and heat transfer to maintain uniform temperature distribution throughout the reaction mixture [19]. The use of mechanical stirring systems becomes essential for reactions exceeding laboratory scale to ensure proper reagent contact [19].

Purification strategies for large-scale preparations typically involve crystallization from hot ethanol or ethanol-water mixtures [17]. The crystallization process provides both purification and isolation of the protected amino acid product in a single operation [17]. Alternative purification methods include flash chromatography using silica gel with appropriate solvent systems [17].

Quality control parameters for scaled preparations include determination of chemical purity through nuclear magnetic resonance spectroscopy and high-performance liquid chromatography [19]. Mass spectrometric analysis confirms molecular identity and isotopic incorporation levels [19]. Melting point determination provides additional confirmation of product identity and purity [19].

ParameterOptimal RangeImpact on YieldSide Reaction Risk
Temperature50-70°CHigh yield above 60°CLow at controlled temps
pH8.5-9.5Maximum at pH 9.0Increased above pH 10
Reaction Time1-3 hoursPlateau after 2 hoursMinimal within range
Reagent Excess1.2-1.5 equivLinear increase to 1.3 equivLow with proper control

Purification and Characterization Techniques for Isotopically Enriched Compounds

Chromatographic Separation Methods

High-performance liquid chromatography represents the primary method for purification of isotopically enriched fluorenylmethoxycarbonyl-aspartic acid-nitrogen-15 [34] [41]. Ion-pair chromatography using underivatized amino acids enables precise separation while maintaining isotopic integrity throughout the purification process [34]. The technique utilizes reversed-phase columns with ion-pairing agents to achieve baseline separation of the target compound from synthetic impurities and isotopic variants [34].

Preparative high-performance liquid chromatography procedures provide scalable purification methods suitable for isolating gram quantities of isotopically enriched compounds [45]. Three complementary approaches include reversed-phase chromatography, ion-pair chromatography, and mixed-mode chromatography using underivatized amino acids in aqueous mobile phases [45]. These methods enable isolation of single amino acid derivatives with minimal isotopic contamination for subsequent mass spectrometric analysis [45].

Column selection criteria for isotopically enriched compound purification include particle size, pore diameter, and stationary phase chemistry optimization [42]. Smaller particle sizes provide enhanced resolution between isotopic variants, while appropriate pore dimensions ensure adequate mass transfer for large molecules [42]. The combination of automated pre-column derivatization with carefully selected solvent mixtures enables measurement of isotopic enrichments as low as 0.005 percent at micromolar concentrations [42].

Mass Spectrometric Analysis

Accurate mass liquid chromatography-mass spectrometry provides the most reliable method for determining isotopic purity of nitrogen-15-enriched compounds [30] [36]. Time-of-flight mass spectrometry offers vastly improved resolution between isotopes of labeled compounds, enabling accurate extraction of isotopic distributions [30]. The high degree of mass accuracy facilitates precise quantification of the labeled composition through extracted ion chromatogram integration [30].

The determination of isotopic enrichment requires measurement of both the base peak area and the enriched isotopomeric peak areas [36]. This general methodology involves evaluation of linearity in the mass spectrometer, determination of mass cluster purity using natural abundance analogues, and calculation of theoretical isotope compositions for different enrichment levels [36]. Linear regression analysis compares measured isotope distributions with calculated distributions to determine the precise enrichment percentage [36].

Isotopic purity determination utilizes probability multinomial analysis to generate theoretical isotopic profiles for comparison with empirical mass spectra [49]. The Pearson product-moment correlation coefficient provides an objective measure for finding the best match between empirical and theoretical profiles [49]. This approach enables accurate determination of nitrogen-15 incorporation percentages in labeled peptides and proteins with high precision [49].

Nuclear Magnetic Resonance Characterization

Nitrogen-15 nuclear magnetic resonance spectroscopy provides definitive structural characterization of isotopically enriched compounds [37]. Unlike nitrogen-14, which has an integer nuclear spin and quadrupole moment, nitrogen-15 has a fractional nuclear spin of one-half, offering advantages including narrower line widths and enhanced resolution [37]. The 0.36 percent natural abundance of nitrogen-15 results in significant sensitivity challenges, requiring isotopic enrichment for practical analysis [37].

Low-temperature nuclear magnetic resonance techniques enable facile characterization of nitrogen-15-labeled amino acids despite line broadening present under standard experimental conditions [31]. Lowering the temperature to -5°C allows direct observation of nitrogen-15 signals in amino acid derivatives [31]. This technique can be exploited to measure nitrogen-15 ammonia produced in enzyme-catalyzed reactions and to monitor transport and metabolism of individual amino acids [31].

One-dimensional and two-dimensional nitrogen-15 nuclear magnetic resonance spectra demonstrate the resolution available for isotopically labeled proteins and amino acids [40]. The incorporation of nitrogen-15 labels enables selection of particular resonances based on amino acid residue type, number of hydrogens bonded to nitrogen, local dynamics, and amide hydrogen exchange kinetics [40]. Uniform labeling provides optimal sensitivity for nitrogen-15 nuclear magnetic resonance spectroscopy applications [40].

Advanced Analytical Methods

Ion-exchange chromatography coupled with distillation provides rapid methods for obtaining nitrogen suitable for nitrogen-15 analysis of individual amino acids from complex biological extracts [33]. This combined approach recovers amino nitrogen as ammonia, suitable for preparation of samples for nitrogen-15 emission spectrometry [33]. The technique enables compound-specific nitrogen isotope analysis with minimal sample preparation requirements [33].

Gas chromatography-mass spectrometry methods provide alternative approaches for measuring nitrogen-15 concentrations in environmental and biological samples [46]. These systems measure nitrous oxide ultimately converted from target nitrogen compounds, requiring no specialized apparatus such as purge-and-trap pretreatment devices [46]. The methodology enables analysis of up to 100 samples daily using only 1-10 milliliters of sample for each nitrogen species [46].

Temperature zonal combustion reactors facilitate stable isotopic determination of highly enriched biomaterials exceeding 95 atom percent isotope content [53]. The reactor structure comprises a glass pipe with quartz segments that establish longitudinal temperature distributions for driving solid-gas chemistry in distinct zones [53]. This offline approach enables preliminary vacuum heat treatment to remove volatile impurities before sample combustion [53].

Analytical MethodDetection LimitPrecision (%)Sample RequirementsAnalysis Time
LC-MS/MS0.005% enrichment0.1-0.51-10 μL15-30 min
¹⁵N NMR1% enrichment0.2-0.810-50 mg1-4 hours
GC-MS0.01% enrichment0.2-0.65-20 μL20-45 min
Ion Exchange-IRMS0.1% enrichment0.05-0.21-5 mg30-60 min

XLogP3

2.2

Dates

Modify: 2023-08-15

Explore Compound Types